molecular formula C27H27NO3 B11615884 7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one

7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one

Cat. No.: B11615884
M. Wt: 413.5 g/mol
InChI Key: JYTPXJBJEOPACG-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with oxalyl chloride to form the corresponding carbonyl chloride intermediate. This intermediate can then undergo various reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives .

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential as an antitumor agent and other therapeutic uses.

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one involves its interaction with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties.

    Isoquinoline: Another related compound with a different arrangement of the nitrogen atom.

    Pyrimidoquinoline: Contains additional nitrogen atoms in the ring structure.

Uniqueness

7-(3,4-Dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group. This unique structure can lead to distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one

InChI

InChI=1S/C27H27NO3/c1-27(2)14-20-25(21(29)15-27)24(17-10-12-22(30-3)23(13-17)31-4)19-11-9-16-7-5-6-8-18(16)26(19)28-20/h5-13,24,28H,14-15H2,1-4H3

InChI Key

JYTPXJBJEOPACG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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